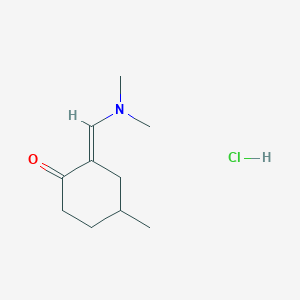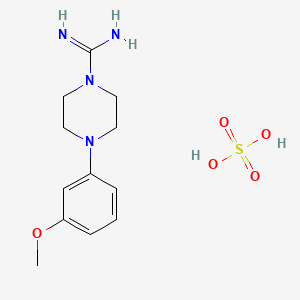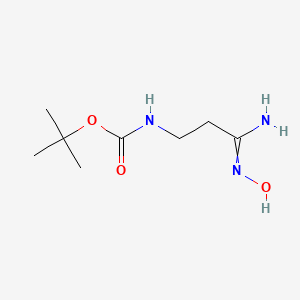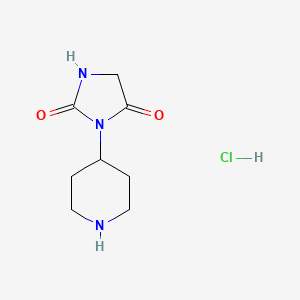
3-(Cyclopentylamino)pyridazine-4-carboxylic acid
Übersicht
Beschreibung
“3-(Cyclopentylamino)pyridazine-4-carboxylic acid” is a chemical compound with the CAS Number: 1535418-59-7 . It has a molecular weight of 207.23 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “3-(Cyclopentylamino)pyridazine-4-carboxylic acid” is 1S/C10H13N3O2/c14-10(15)8-5-6-11-13-9(8)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13)(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“3-(Cyclopentylamino)pyridazine-4-carboxylic acid” is a powder that is stored at room temperature . Its molecular weight is 207.23 . More specific physical and chemical properties were not available in the sources I found.
Wissenschaftliche Forschungsanwendungen
Carboxylic Acids Carboxylic acids are versatile organic compounds used in various fields such as organic synthesis, nanotechnology, and polymers . They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of metallic nanoparticles and nanostructures . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymers, carboxylic acids have applications as monomers, additives, catalysts, etc .
-
Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles : Pyridine-4-carboxylic acid, which is structurally similar to your compound, has been used to functionalize Fe3O4 nanoparticles. These nanoparticles were used as a magnetic catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives under solvent-free conditions . The method involved one-pot synthesis from three component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate .
-
Surface electrochemical studies : 4-Pyridazinecarboxylic acid, another structurally similar compound, has been used in surface electrochemical studies. It was adsorbed at Pt(111) surfaces and studied using electron energy-loss and Auger spectroscopy .
-
Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles : Pyridine-4-carboxylic acid, which is structurally similar to your compound, has been used to functionalize Fe3O4 nanoparticles . These nanoparticles were used as a magnetic catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives under solvent-free conditions . The method involved one-pot synthesis from three component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate .
-
Surface electrochemical studies : 4-Pyridazinecarboxylic acid, another structurally similar compound, has been used in surface electrochemical studies . It was adsorbed at Pt(111) surfaces and studied using electron energy-loss and Auger spectroscopy .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-(cyclopentylamino)pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-5-6-11-13-9(8)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGDEFLPBLKJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentylamino)pyridazine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1459027.png)


![3-[(3-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B1459030.png)

![2-[(Dimethylamino)methyl]-4-methoxybenzaldehydehydrochloride](/img/structure/B1459033.png)






